molecular formula C4H4ClFO B6325793 (cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98% CAS No. 150322-90-0

(cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%

Cat. No. B6325793
CAS RN: 150322-90-0
M. Wt: 122.52 g/mol
InChI Key: FRCQGUPEBLSFGO-UHFFFAOYSA-N
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Description

(Cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98% is a highly reactive organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. It is a colorless liquid with a boiling point of 52.3 °C and a melting point of -6.5 °C. Racemic 2-Fluorocyclopropanecarbonyl chloride is an important reagent for the preparation of a variety of organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. The nucleophile can be an organic compound, such as an alcohol or an amine, or it can be an inorganic compound, such as a halide ion or a hydroxide ion. The reaction of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% with a nucleophile is a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% are not well understood. However, it is known that it is highly toxic and can cause severe skin and eye irritation. In addition, it can cause respiratory distress and can be fatal if inhaled. It is also known to be a mutagen, which means that it can cause genetic mutations.

Advantages and Limitations for Lab Experiments

The main advantage of using (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% for laboratory experiments is that it is a highly reactive reagent and can be used to synthesize a wide range of organic compounds. Furthermore, it is relatively inexpensive and can be stored for extended periods of time. However, due to its toxicity, it should be handled with caution and should not be used in experiments involving children or other vulnerable populations.

Future Directions

There are a number of potential future directions for the use of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98%. It could be used in the synthesis of fluorinated polymers and surfactants, which could be used in a variety of industrial applications. It could also be used in the synthesis of novel organofluorine compounds, which could be used in drug discovery and development. Furthermore, it could be used in the synthesis of peptide-based drugs, which could be used to treat a variety of diseases. Finally, it could be used in the preparation of cyclopropanes for use in drug delivery systems, which could be used to target specific tissues and organs.

Synthesis Methods

The synthesis of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% is achieved by the reaction of 2-chloro-1-fluoroethane with thionyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a mixture of (cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% and (trans)-2-Fluorocyclopropanecarbonyl chloride, which are separated by f(cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%tional distillation.

Scientific Research Applications

(Cis)-2-Fluorocyclopropanecarbonyl chloride ((cis)-2-Fluorocyclopropanecarbonyl chloride (rac), 98%), 98% has been used in a variety of scientific research applications. It is used in the synthesis of novel organofluorine compounds, which are important for drug discovery and development. It has also been used in the synthesis of peptide-based drugs and in the preparation of cyclopropanes for use in drug delivery systems. Furthermore, it has been used in the synthesis of fluorinated polymers and in the production of fluorinated surfactants.

properties

IUPAC Name

2-fluorocyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCQGUPEBLSFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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